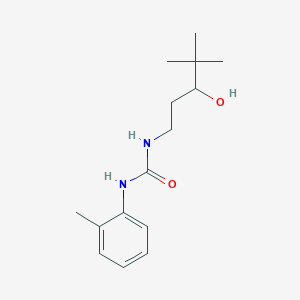

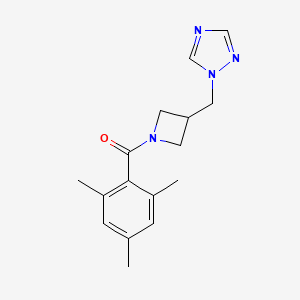

![molecular formula C18H14N4O2S B2712534 6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-24-5](/img/structure/B2712534.png)

6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have inhibitory effects on the MDM2-p53 interaction, which is a key regulator of the p53 tumor suppressor pathway.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Imidazo[2,1-b]thiazole derivatives are synthesized through various chemical routes, with a focus on their potential biological activities. For example, studies have reported on the synthesis of imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents in antiulcer applications, although with varying degrees of success in gastric models (Starrett et al., 1989). Similarly, the reaction of β-aminocrotonamide with N-acylated amino acid esters has led to the creation of pyrimidin-4 (3H)-ones and their transformation into imidazo pyridines and indoles, highlighting the versatility of these compounds in chemical synthesis (Katagiri et al., 1983).

Antiprotozoal and Anticancer Properties

Novel dicationic imidazo[1,2-a]pyridines have been explored for their antiprotozoal properties, with some compounds demonstrating significant in vitro activity against T. b. rhodesiense and P. falciparum, as well as in vivo efficacy in trypanosomal models. These findings suggest potential applications in treating protozoal infections (Ismail et al., 2004). Additionally, certain imidazo[1,2-a]pyridine derivatives have shown cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating their potential in cancer chemotherapy (Ding et al., 2012).

Antimicrobial and Anti-Tuberculosis Agents

Research into imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety has identified several compounds with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings offer a promising direction for the development of new antitubercular agents (Wu et al., 2016).

Novel Synthesis Methods and Chemical Analysis

Studies have also focused on novel synthesis methods and the chemical analysis of imidazo[2,1-b]thiazole derivatives. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a green protocol using nano MgO and ionic liquid has been reported, highlighting the importance of environmentally friendly synthesis methods in developing potential antituberculosis agents targeting specific enzymes (Anusha et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis (mtb) in the search for new anti-mycobacterial agents .

Mode of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis (mtb) by interacting with the pantothenate synthetase of mtb .

Biochemical Pathways

Similar compounds have been found to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

Similar compounds have been found to show significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460, with ic50 values ranging from 002μM to 207μM .

Action Environment

The stability of similar compounds has been evaluated in various in vitro conditions .

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-24-14-4-2-12(3-5-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-6-8-19-9-7-13/h2-11H,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGJNQAXJIYLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)

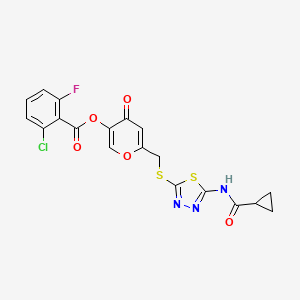

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)

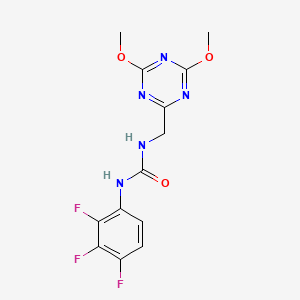

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)